REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([OH:15])[CH:8]=1)C.[OH-].[Na+]>C(O)C.O>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH2:5][C:4]([OH:16])=[O:3])=[CH:8][C:9]=1[OH:15])#[N:14] |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC1=CC(=C(C=C1)C#N)O)=O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (150 mL)
|
Type
|
ADDITION
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Details
|
The pH of the aqueous solution was adjusted to 2–4 by the addition of 3N HCl (aqueous)
|
Type
|
FILTRATION
|
Details
|
the precipitate was then filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)CCC(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.98 mmol | |
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 98.4% | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |